molecular formula C10H9NO3 B14393313 3-(2-Oxoazetidin-1-yl)benzoic acid CAS No. 88072-23-5

3-(2-Oxoazetidin-1-yl)benzoic acid

Cat. No.: B14393313
CAS No.: 88072-23-5
M. Wt: 191.18 g/mol
InChI Key: UMZTVYQQZHSVHL-UHFFFAOYSA-N
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Description

3-(2-Oxoazetidin-1-yl)benzoic acid is a chemical compound with the molecular formula C10H9NO3. It features a benzoic acid moiety attached to a 2-oxoazetidin-1-yl group. This compound is notable for its unique structure, which includes a four-membered azetidinone ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxoazetidin-1-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with azetidinone precursors. One common method includes the condensation of 3-aminobenzoic acid with an appropriate azetidinone derivative under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the azetidinone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxoazetidin-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Oxoazetidin-1-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antibacterial and antifungal properties, particularly in the development of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Oxoazetidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidinone ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, thereby exerting its antibacterial effects. Additionally, the compound may interfere with metabolic pathways by inhibiting key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Oxoazetidin-1-yl)benzoic acid is unique due to its specific structural features, such as the combination of a benzoic acid moiety with an azetidinone ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

88072-23-5

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-(2-oxoazetidin-1-yl)benzoic acid

InChI

InChI=1S/C10H9NO3/c12-9-4-5-11(9)8-3-1-2-7(6-8)10(13)14/h1-3,6H,4-5H2,(H,13,14)

InChI Key

UMZTVYQQZHSVHL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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